2-(3,4-Dimethylphenyl)-5,5-dipropyl-1,2,4-triazolidin-3-one
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Overview
Description
2-(3,4-Dimethylphenyl)-5,5-dipropyl-1,2,4-triazolidin-3-one is an organic compound that belongs to the class of triazolidinones. This compound is characterized by its unique structure, which includes a triazolidinone ring substituted with a 3,4-dimethylphenyl group and two propyl groups. The compound’s distinct chemical structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethylphenyl)-5,5-dipropyl-1,2,4-triazolidin-3-one typically involves the reaction of 3,4-dimethylphenylhydrazine with a suitable carbonyl compound under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures consistent product quality and high yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize production costs.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethylphenyl)-5,5-dipropyl-1,2,4-triazolidin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the triazolidinone ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of various substituted derivatives.
Scientific Research Applications
2-(3,4-Dimethylphenyl)-5,5-dipropyl-1,2,4-triazolidin-3-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: The compound’s potential therapeutic effects are investigated in medicinal chemistry, with a focus on developing new drugs and treatments.
Industry: The compound is used in the development of new materials and chemical processes, contributing to advancements in various industrial applications.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethylphenyl)-5,5-dipropyl-1,2,4-triazolidin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dimethylphenyl)-5,5-dimethyl-1,2,4-triazolidin-3-one: Similar structure but with methyl groups instead of propyl groups.
2-(3,4-Dimethylphenyl)-5,5-diethyl-1,2,4-triazolidin-3-one: Similar structure but with ethyl groups instead of propyl groups.
2-(3,4-Dimethylphenyl)-5,5-dibutyl-1,2,4-triazolidin-3-one: Similar structure but with butyl groups instead of propyl groups.
Uniqueness
The uniqueness of 2-(3,4-Dimethylphenyl)-5,5-dipropyl-1,2,4-triazolidin-3-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of propyl groups may influence the compound’s solubility, reactivity, and interaction with biological targets, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C16H25N3O |
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Molecular Weight |
275.39 g/mol |
IUPAC Name |
2-(3,4-dimethylphenyl)-5,5-dipropyl-1,2,4-triazolidin-3-one |
InChI |
InChI=1S/C16H25N3O/c1-5-9-16(10-6-2)17-15(20)19(18-16)14-8-7-12(3)13(4)11-14/h7-8,11,18H,5-6,9-10H2,1-4H3,(H,17,20) |
InChI Key |
USJUVKRNIGJWGH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(NC(=O)N(N1)C2=CC(=C(C=C2)C)C)CCC |
Origin of Product |
United States |
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